molecular formula C7H14ClF2N B14039062 4,4-Difluoro-2,2-dimethylpiperidine hcl

4,4-Difluoro-2,2-dimethylpiperidine hcl

Cat. No.: B14039062
M. Wt: 185.64 g/mol
InChI Key: AMJQCTUCGVLXKG-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,2-dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H14F2NCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,2-dimethylpiperidine hydrochloride typically involves the reaction of 4,4-difluoropiperidine with appropriate reagents under controlled conditions. One common method involves the reaction of 4,4-difluoropiperidine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process generally includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,2-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce different oxidized forms of the compound .

Scientific Research Applications

4,4-Difluoro-2,2-dimethylpiperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-2,2-dimethylpiperidine hydrochloride is unique due to the presence of both fluorine and dimethyl groups, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H14ClF2N

Molecular Weight

185.64 g/mol

IUPAC Name

4,4-difluoro-2,2-dimethylpiperidine;hydrochloride

InChI

InChI=1S/C7H13F2N.ClH/c1-6(2)5-7(8,9)3-4-10-6;/h10H,3-5H2,1-2H3;1H

InChI Key

AMJQCTUCGVLXKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1)(F)F)C.Cl

Origin of Product

United States

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